

Quantitative Analysis of Carebastine in Human Plasma Using LC-MS/MS

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Carebastine, the active metabolite of Ebastine, in human plasma. The method outlined is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical studies. This application note is intended to guide researchers, scientists, and professionals in the field of drug development in establishing a robust and reliable assay for pharmacokinetic and bioequivalence studies.

Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist. After oral administration, Ebastine is rapidly and extensively metabolized to Carebastine.[1] Therefore, the quantitative determination of Carebastine in human plasma is crucial for assessing the pharmacokinetic profile of Ebastine. The LC-MS/MS methods described herein offer high sensitivity, selectivity, and throughput for the analysis of Carebastine in a complex biological matrix like human plasma.

Principle of the Method



The analytical method involves the extraction of Carebastine and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation.[2][3] The extract is then injected into a liquid chromatography system, where Carebastine and the IS are separated from endogenous plasma components on a reversed-phase analytical column. The separated analytes are then introduced into a mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantification.[3][4]

Experimental Protocols

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.

Method 1: Solid-Phase Extraction (SPE)

This method offers cleaner extracts by effectively removing plasma interferences.

Materials and Reagents:

- Carebastine reference standard
- Carebastine-d6 (or other suitable deuterated analog) as Internal Standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Water (Milli-Q or equivalent)
- Human plasma (K2EDTA as anticoagulant)
- SPE cartridges (e.g., Strata-X, Oasis HLB)



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
- SPE manifold

Protocol:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of Carebastine and IS in methanol (e.g., 1 mg/mL).
 - Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
 - Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentration levels.
- Sample Preparation (SPE):
 - To 200 μL of plasma sample (CC, QC, or unknown), add 50 μL of IS working solution and vortex for 10 seconds.[5]
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
 - Elute Carebastine and the IS with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.



• Reconstitute the residue in a specific volume (e.g., 200 μL) of the mobile phase.

Method 2: Protein Precipitation

This is a simpler and faster sample preparation technique.[2]

Materials and Reagents:

 Same as Method 1, with the addition of a protein precipitating agent (e.g., acetonitrile or methanol).

Instrumentation:

• Same as Method 1, with the addition of a centrifuge.

Protocol:

- Preparation of Standard and QC Samples:
 - Follow the same procedure as in Method 1.
- Sample Preparation (Protein Precipitation):
 - To a specific volume of plasma sample, add a precipitating agent (e.g., acetonitrile) in a fixed ratio (e.g., 1:3, plasma:acetonitrile).
 - Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.



Table 1: Chromatographic Conditions

Parameter	Condition 1	Condition 2
Column	BDS Hypersil C18, 50 mm × 4.6 mm, 5µm[3]	Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 μm[2]
Mobile Phase A	200 mL Buffer (unspecified) + 800 mL Acetonitrile + 1 mL Formic Acid[5]	0.1% Formic acid in 5 mM Ammonium Acetate[2]
Mobile Phase B	Not specified in a gradient	100% Methanol[2]
Flow Rate	0.6 mL/min[3]	0.4 mL/min[2]
Injection Volume	Not specified	Not specified
Column Temperature	Ambient	Not specified
Elution	Isocratic	Gradient[2]

Table 2: Mass Spectrometry Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive[3]
MRM Transition (Carebastine)	m/z 500.6 → 167.1[4]
MRM Transition (IS - Carebastine-d6)	m/z not explicitly stated, but would be higher than the parent
Other Monitored Transitions	Ebastine: m/z 470.7 → 167.1[4]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters from published methods.

Table 3: Linearity and Range



Analyte	Linearity Range (ng/mL)	Reference
Carebastine	1.013 - 1005.451	[5][6]
Carebastine	1.00 - 300	[1][2]
Carebastine	0.2 - 200	[7]

Table 4: Precision and Accuracy

Parameter	Carebastine	Reference
Intra-day Precision (%CV)	< 15%	[7]
Inter-day Precision (%CV)	< 15%	[7]
Accuracy (%)	85 - 115%	[7]

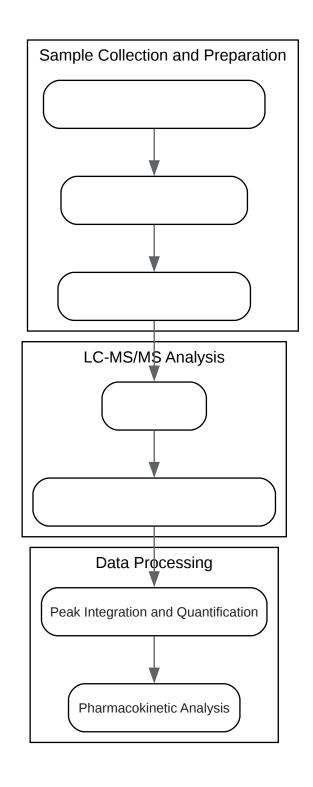
Table 5: Recovery

| Analyte | Extraction Method | Mean Recovery (%) | Reference | | :--- | :--- | :--- | | Carebastine | Solid Phase Extraction | 77.33 | [5] | | Carebastine | Solid Phase Extraction | 60.3 | [7] |

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Carebastine in human plasma.





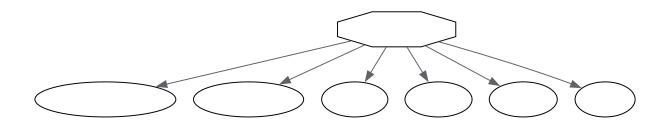
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Caption: Workflow for Carebastine analysis in plasma.

Logical Relationship of Method Validation



The following diagram outlines the key parameters assessed during method validation to ensure the reliability of the analytical data.



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Caption: Key parameters of bioanalytical method validation.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative analysis of Carebastine in human plasma. The choice between solid-phase extraction and protein precipitation will depend on the specific requirements of the study, including desired sample cleanliness and throughput. Proper method validation is essential to ensure data quality for pharmacokinetic and bioequivalence studies. The provided protocols and data serve as a comprehensive guide for researchers to establish and implement this analytical methodology.

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